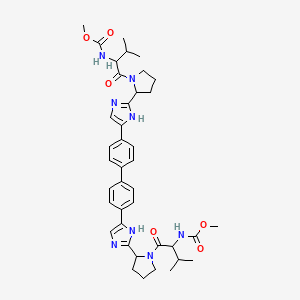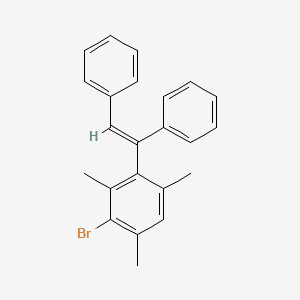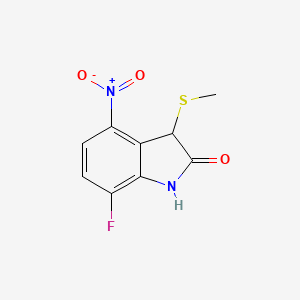
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is an organic compound characterized by a benzoxazole ring substituted with a chloromethyl group at the 2-position and a carbonitrile group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group in 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoxazole ring.
Cyclization Reactions: The presence of both the chloromethyl and carbonitrile groups allows for potential cyclization reactions under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Sodium cyanide, potassium thiolate, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium cyanide would yield a nitrile derivative, while oxidation might produce various oxidized forms of the benzoxazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the benzoxazole ring can participate in π-π interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole-6-carbonitrile: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-(Bromomethyl)-1,3-benzoxazole-6-carbonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position instead of the 6-position.
Uniqueness
2-(Chloromethyl)-1,3-benzoxazole-6-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Propriétés
Formule moléculaire |
C9H5ClN2O |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2 |
Clé InChI |
OEOIOWQJVDWMJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)OC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)








![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)



